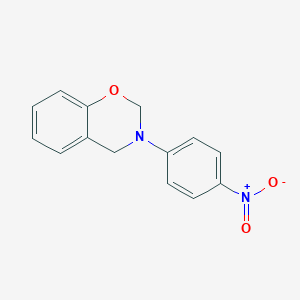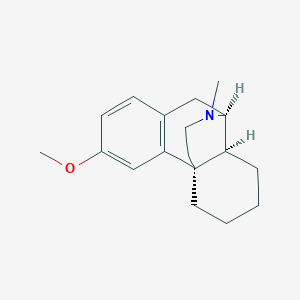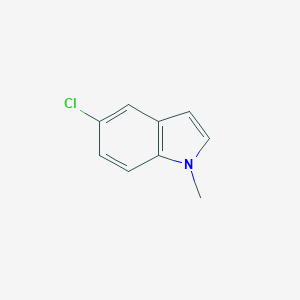
5-Chloro-1-méthylindole
Vue d'ensemble
Description
5-Chloro-1-methylindole (5-Cl-1-Me-Indole) is an indole derivative that has been studied extensively for its potential medical and scientific applications. It is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects. 5-Cl-1-Me-Indole has been found to possess a variety of properties that make it a valuable tool in the field of chemical research.
Applications De Recherche Scientifique
Traitement du cancer
5-Chloro-1-méthylindole: les dérivés ont été étudiés pour leur potentiel dans le traitement du cancer. Ces composés se sont révélés prometteurs comme composés biologiquement actifs pouvant traiter les cellules cancéreuses. La structure cyclique de l'indole est significative en biologie cellulaire et joue un rôle crucial dans la synthèse de molécules qui présentent diverses propriétés vitales sur le plan biologique .
Agents antiprolifératifs
Des dérivés de This compound ont été développés comme puissants inhibiteurs des voies EGFR/BRAF mutantes, qui sont suractivées dans plusieurs malignités. Ces dérivés présentent une activité antiproliférative, ce qui signifie qu'ils peuvent inhiber la prolifération des cellules cancéreuses .
Synthèse des alcaloïdes
Les dérivés de l'indole, y compris This compound, sont des fragments prédominants présents dans certains alcaloïdes. Les alcaloïdes ont une large gamme d'activités pharmacologiques et sont utilisés en médecine pour leurs propriétés analgésiques, antibactériennes et antiarythmiques, entre autres .
Traitement des infections microbiennes
La structure de l'indole est également explorée pour son efficacité à améliorer les antibiotiques traditionnels. Par exemple, le 5-méthylindole s'est révélé potentier l'efficacité de l'antibiotique tobramycine pour tuer les persistants de S. aureus et Staphylococcus epidermidis résistants à la méthicilline .
Mécanisme D'action
Target of Action
5-Chloro-1-methylindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . The specific interactions of 5-Chloro-1-methylindole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to bind with high affinity to multiple receptors, contributing to their diverse biological activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Chloro-1-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Chloro-1-methylindole, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, 5-Chloro-1-methylindole can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .
Cellular Effects
5-Chloro-1-methylindole exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . 5-Chloro-1-methylindole can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-1-methylindole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, 5-Chloro-1-methylindole has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, 5-Chloro-1-methylindole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various biological processes, including inflammation, immune response, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1-methylindole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 5-Chloro-1-methylindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to 5-Chloro-1-methylindole can result in sustained changes in cellular function, including alterations in gene expression, cell signaling pathways, and metabolic processes . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 5-Chloro-1-methylindole vary with different dosages in animal models. At low doses, 5-Chloro-1-methylindole can exert beneficial effects, such as anti-inflammatory and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. These dosage effects are critical for determining the therapeutic potential and safety profile of 5-Chloro-1-methylindole in preclinical studies.
Metabolic Pathways
5-Chloro-1-methylindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall biological activity of 5-Chloro-1-methylindole, affecting its efficacy and safety. Additionally, 5-Chloro-1-methylindole can impact metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 5-Chloro-1-methylindole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the localization and accumulation of 5-Chloro-1-methylindole, affecting its biological activity and function. Understanding the transport and distribution of 5-Chloro-1-methylindole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-1-methylindole can significantly impact its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Chloro-1-methylindole may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling. Understanding the subcellular localization of 5-Chloro-1-methylindole is crucial for elucidating its biological effects and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUJZFNYIBXEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445985 | |
| Record name | 5-Chloro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112398-75-1 | |
| Record name | 5-Chloro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
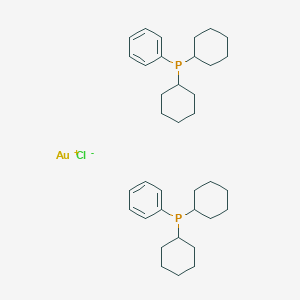
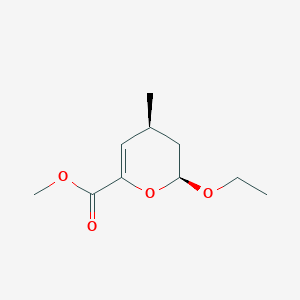
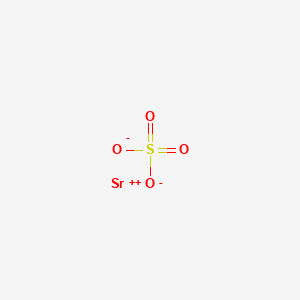
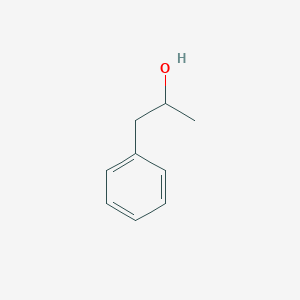
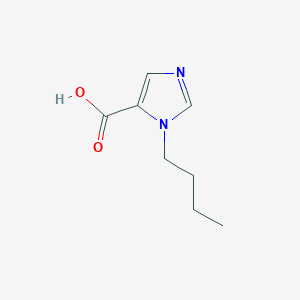
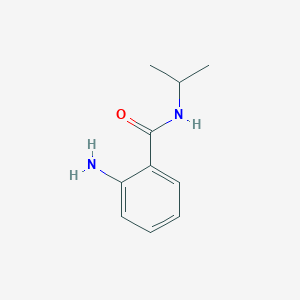
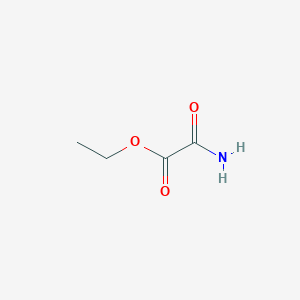
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)


